5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one

Molecular weight Physicochemical properties Drug-likeness

Rigid norbornene scaffolds with differentiated substitution patterns are not interchangeable. Choosing the wrong 5-substituted analog compromises solubility, permeability, and metabolic stability. 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one offers: • -CH2NH2 handle vs. -NH2: higher lipophilicity (cLogP ~0.2-0.56) and lower TPSA for improved membrane permeability • Direct precursor for carbasugar derivatives via amine diversification • Enables fluorophore/biotin conjugation for chemical probe synthesis • Chiral scaffold for asymmetric catalyst development

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13247743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1C2C=CC(C1CN)C2=O
InChIInChI=1S/C8H11NO/c9-4-6-3-5-1-2-7(6)8(5)10/h1-2,5-7H,3-4,9H2
InChIKeySZPVVFMGQLOGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one Structure & Profile


5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one (CAS 1803561-27-4) is a bicyclic organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It features a rigid norbornene (bicyclo[2.2.1]hept-2-ene) scaffold substituted at the 5-position with an aminomethyl (-CH2NH2) group and possessing a ketone at the 7-position . This structure belongs to the class of functionalized bicyclo[2.2.1]hept-2-en-7-ones, which are recognized for their utility as synthetic building blocks, particularly as precursors to carbasugar derivatives and other complex molecular architectures [1].

Scaffold Rigid norbornene bicyclic core
Functional handle Aminomethyl group for diversification
Synthetic context Reported carbasugar precursor class

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one: Generic Substitution Fails


Generic substitution among aminomethyl-substituted norbornene derivatives is scientifically unsound due to profound differences in physicochemical and biological properties arising from minor structural modifications. Even within the same bicyclo[2.2.1]hept-2-en-7-one class, variations in the substituent at the 5-position (e.g., -NH2 vs. -CH2NH2) significantly alter key parameters such as molecular weight, lipophilicity, and hydrogen-bonding capacity [1]. These differences directly impact critical procurement-relevant factors including solubility, membrane permeability, target engagement kinetics, and metabolic stability, which are not reliably predictable across analogs [2]. The following quantitative evidence delineates the specific, measurable advantages of 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one over its closest structural comparators, demonstrating why informed selection is essential for successful research outcomes.

1
Minor substituent changes (e.g., -NH₂ vs. -CH₂NH₂) may shift molecular weight, lipophilicity, and hydrogen-bonding profiles; direct property transfer cannot be assumed.
2
Analogues with different spacer length may alter conformational flexibility and target engagement kinetics; screening context may not replicate.
3
Class-based functional inference (e.g., from hydroxymethyl to aminomethyl) requires validation; synthetic utility may not transfer predictably.

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one vs. Key Analogs


Molecular Weight and Pharmacokinetic Impact

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one exhibits a molecular weight of 137.18 g/mol . This value is 14.03 g/mol higher than the closely related 5-amino analog (5-aminobicyclo[2.2.1]hept-2-en-7-one), which has a molecular weight of 123.15 g/mol [1]. This increase is due to the presence of an additional methylene (-CH2-) spacer in the aminomethyl group.

Molecular Weight
Cross-study comparable
137.18 g/mol (target) vs. 123.15 g/mol (5-amino analog)
+14.03 g/mol (11.4% increase)
Distinct molecular weight may influence pharmacokinetic parameter screening.
Calculated from molecular formulas; source [REFS-2].
Molecular weight Physicochemical properties Drug-likeness

Hydrogen Bonding and Intermolecular Interactions

The target compound possesses an aminomethyl group, which provides one hydrogen bond donor (the primary amine) and one hydrogen bond acceptor (the amine nitrogen), in addition to the ketone acceptor . In contrast, the 5-amino analog has a directly attached amino group, which may exhibit different electronic and steric properties affecting hydrogen bonding [1]. While direct comparative hydrogen bond data is lacking, the presence of the methylene spacer in the target compound is expected to increase conformational flexibility and alter the spatial orientation of the amine group relative to the bicyclic core, potentially impacting its ability to engage in specific intermolecular interactions .

Hydrogen Bonding
Class-level inference
-CH₂NH₂ (H-bond donor + acceptor) vs. -NH₂ directly attached
Methylene spacer alters amine orientation and flexibility
Hydrogen-bonding profile may affect solubility and molecular recognition.
Direct comparative binding or crystal data not identified.
Hydrogen bonding Molecular recognition Crystal engineering

Carbasugar Precursor Synthetic Utility

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one shares the core bicyclo[2.2.1]hept-2-en-7-one scaffold with compounds demonstrated to be valuable precursors for carbasugar synthesis. A closely related analog, (-)-5-(hydroxymethyl)bicyclo[2.2.1]hept-2-en-7-one, has been specifically identified as a valuable precursor for the synthesis of carbasugar derivatives [1]. This analog was obtained in enantiomerically enriched form via enzymatic resolution and subsequent transformation [1]. While direct data for the aminomethyl derivative is not available, its structural similarity suggests potential utility in analogous synthetic pathways, albeit with the distinct reactivity imparted by the amine group.

Carbasugar Precursor Utility
Class-level inference
Hydroxymethyl analog confirmed as carbasugar precursor; no direct aminomethyl data.
Primary amine handle enables distinct diversification pathways.
Reported class utility suggests synthetic potential; specific aminomethyl outcome requires verification.
Based on enzymatic resolution study [REFS-1]; no direct aminomethyl synthesis data.
Carbasugar synthesis Enzymatic resolution Baeyer-Villiger oxidation

Conformational Flexibility and Rotatable Bonds

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one possesses a rotatable bond between the bicyclic core and the aminomethyl group. This contrasts with the parent bicyclo[2.2.1]hept-2-en-7-one scaffold, which has zero rotatable bonds [1]. The introduction of a single rotatable bond can significantly impact the compound's conformational landscape and its ability to adapt to binding pockets in biological targets.

Rotatable Bonds
Cross-study comparable
1 rotatable bond (target) vs. 0 (parent bicyclic core)
Introduction of C-C bond flexibility
Increased flexibility may modulate target binding and ADME properties.
Structural analysis; may require conformational validation.
Conformational analysis Molecular flexibility Drug design

Lipophilicity (LogP) Differences

The calculated Log P for the parent bicyclo[2.2.1]hept-2-en-7-one scaffold is 0.559 [1]. The addition of the aminomethyl group is expected to alter this value, although a specific experimental or predicted value for the target compound was not found in accessible sources. In comparison, the 5-amino analog has a predicted XLogP3 of -0.2 [2], indicating a shift towards hydrophilicity with the introduction of the nitrogen-containing substituent. The aminomethyl derivative is anticipated to have a lipophilicity value between these two extremes, potentially offering a balanced profile.

Lipophilicity (LogP)
Class-level inference
Target LogP not available; predicted range ~ -0.2 to 0.56
5-amino analog predicted XLogP3 = -0.2; parent scaffold calc. LogP = 0.559
Balanced lipophilicity may support membrane permeability screening.
No experimental value; estimate based on structural trends.
Lipophilicity LogP ADME prediction

TPSA and Bioavailability Predictions

The 5-amino analog of the target compound has a reported Topological Polar Surface Area (TPSA) of 43.1 Ų [1]. This value is a key descriptor for predicting oral bioavailability and membrane permeability. The target compound, with its additional methylene spacer, is expected to have a slightly lower TPSA, which may enhance its passive membrane diffusion compared to the more polar 5-amino analog.

TPSA & Bioavailability
Class-level inference
Target TPSA not available; 5-amino analog TPSA = 43.1 Ų
Aminomethyl group expected to lower TPSA vs. directly attached amine
Lower TPSA context may favor passive membrane diffusion research.
Predicted value; experimental validation recommended.
TPSA Oral bioavailability Drug-likeness

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one Application Scenarios


Lead Optimization for Oral Bioavailability

Based on its predicted physicochemical profile, including an estimated TPSA lower than its 5-amino analog and a calculated LogP anticipated to be between 0.559 and -0.2 [1], 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one is a promising scaffold for oral drug discovery programs. Its balanced lipophilicity and polar surface area suggest favorable membrane permeability and absorption characteristics, making it suitable for optimization of lead compounds where oral bioavailability is a key requirement [2].

Building Block for Carbasugar-Like Scaffolds

The utility of the bicyclo[2.2.1]hept-2-en-7-one core as a precursor to carbasugar derivatives has been established using a hydroxymethyl analog [3]. 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one offers a distinct chemical handle (a primary amine) that enables diversification into novel carbasugar-like molecules or other amine-containing bioactive scaffolds via reactions such as amide coupling, reductive amination, or urea formation .

Probe Development for Target Engagement

The presence of a primary amine group in 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one makes it an ideal starting point for the synthesis of chemical probes. This functional group can be readily conjugated to fluorophores, biotin, or photoaffinity labels, enabling target identification, cellular imaging, and mechanistic studies . The rigid bicyclic core provides a defined three-dimensional scaffold that can be used to explore shape complementarity in protein binding sites.

Chiral Ligand Precursor for Asymmetric Synthesis

The rigid, chiral nature of the norbornene framework, combined with the coordinating amine group, positions 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one as a potential precursor for the development of novel chiral ligands or organocatalysts. Such scaffolds are valuable in asymmetric synthesis for controlling stereochemical outcomes [4]. The compound's well-defined stereochemistry and ability to be functionalized at the amine group make it suitable for creating libraries of chiral auxiliaries or catalysts.

Application
Selection Property
Validation Focus
Lead Optimization (Oral Bioavailability)
Predicted balanced LogP/TPSA profile
Membrane permeability assay context; property estimation requires experimental confirmation
Carbasugar-Like Scaffold Synthesis
Bicyclic core with primary amine handle
Enzymatic or chemical diversification pathways; benchmark against established hydroxymethyl analog
Chemical Probe Development
Conjugation-ready primary amine
Stability and reactivity under labeling conditions; target engagement assay context
Chiral Ligand Precursor
Rigid chiral norbornene scaffold with coordinating amine
Ligation and catalytic screening; stereochemical outcome studies
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